2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide
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Overview
Description
2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a tetrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst.
Coupling of Furan and Tetrazole Rings: The furan and tetrazole rings are then coupled through a nucleophilic substitution reaction, where the furan ring acts as a nucleophile.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The tetrazole ring can be reduced to form amines or other reduced derivatives.
Substitution: Both the furan and tetrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted furan and tetrazole derivatives.
Scientific Research Applications
2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid (2,5-FDCA): A furan derivative used in the production of bioplastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative used as a biofuel.
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: A furan derivative with antimicrobial properties.
Uniqueness
2-(5-(Furan-2-yl)-2h-tetrazol-2-yl)-N-propylacetamide is unique due to its combination of a furan ring, a tetrazole ring, and an acetamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H13N5O2 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[5-(furan-2-yl)tetrazol-2-yl]-N-propylacetamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-5-11-9(16)7-15-13-10(12-14-15)8-4-3-6-17-8/h3-4,6H,2,5,7H2,1H3,(H,11,16) |
InChI Key |
GMYPRTZZRDZUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1N=C(N=N1)C2=CC=CO2 |
Origin of Product |
United States |
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